Erythronolide B
CAS No.: 3225-82-9
VCID: VC0194141
Molecular Formula: C21H38O7
Molecular Weight: 402.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Erythronolide B is a chemical compound that serves as a precursor to the antibiotic erythromycin . It is a macrolide, characterized by a large lactone ring, and is synthesized by the enzyme erythronolide synthase, also known as 6-deoxyerythronolide B synthase (DEBS) . This enzyme, found in organisms like Saccharopolyspora erythraea, catalyzes a reaction involving malonyl-CoA and propanoyl-CoA to produce 6-deoxyerythronolide B . Erythronolide B's molecular formula is C21H38O7, with a molecular weight of approximately 402.53 Daltons . Total synthesis strategies for erythronolide B often involve assembling building blocks containing specific stereocenters and uniting them to form a relay compound . One approach involves the union of two homochiral segments, where a nucleophile reacts with a ketone, followed by lactone formation and activation of the carboxylic acid . Another strategy recognizes that certain segments of erythronolide B are identically substituted but have different absolute stereochemistries, allowing for the development of routes to join such intermediates . Erythronolide A is a similar compound that differs from Erythronolide B by the presence of a hydroxyl group . Erythromycin is currently used as an antibiotic agent . These synthetic efforts often require resolution steps, such as fractional crystallization, to generate intermediates with the correct absolute configurations needed for the natural product . |
---|---|
CAS No. | 3225-82-9 |
Product Name | Erythronolide B |
Molecular Formula | C21H38O7 |
Molecular Weight | 402.5 g/mol |
IUPAC Name | 14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
Standard InChI | InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3 |
Standard InChIKey | ZFBRGCCVTUPRFQ-UHFFFAOYSA-N |
SMILES | CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C |
Canonical SMILES | CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C |
Appearance | White Solid |
Purity | > 95% |
Synonyms | (3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione |
Reference | McCaughey et al. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Nature Chemical Biology, DOI: 10.1038/s41589-021-00949-6, published online 30 December 2021 |
PubChem Compound | 102956 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume